N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Description
“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of clinical and biological applications .
Scientific Research Applications
Allosteric Modulation of CB1 Receptors : Indole-2-carboxamides, which are structurally related to the compound , have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds exhibit significant impacts on binding affinity and cooperativity in CB1 modulation (Khurana et al., 2014).
Potential PET Tracers for Imaging Cancer Tyrosine Kinase : Derivatives of indole carboxamides have been synthesized for use as positron emission tomography (PET) tracers in cancer imaging. These compounds have shown potential in identifying cancer-related tyrosine kinase activity (Wang et al., 2005).
Study of Carboxamide Derivatives with Antitumor Activity : Carboxamide derivatives, including those with indole structures, have been analyzed for their antitumor activities. Investigations include conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics simulations (Al-Otaibi et al., 2022).
Development of Diabetes Drugs : Research has been conducted on the manufacturing processes suitable for peptide-like amorphous compounds, including those with indole carboxamide structures, for treating diabetes (Sawai et al., 2010).
Antidepressant and Nootropic Agents : Studies have explored the synthesis and pharmacological activity of various carboxamide derivatives as potential antidepressant and nootropic agents. These compounds have shown dose-dependent activity in central nervous system (CNS) applications (Thomas et al., 2016).
Ring-Opening Polymerization Catalysts : N-Indole carboxamides have been identified as efficient hydrogen-bonding organocatalysts for the ring-opening polymerization of l-lactide, showcasing their potential in polymer science (Koeller et al., 2009).
Allosteric Modulators of CB1 Receptor - SAR Study : Structurally related N-phenylethyl-1H-indole-2-carboxamides have been synthesized for the SAR study of allosteric modulators of the CB1 receptor, indicating their significance in receptor modulation (Piscitelli et al., 2012).
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-14-22-15-18(8-13-23(22)26(17)2)16-25-24(27)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUAXKEPOJSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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